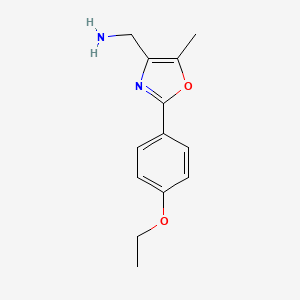
(2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
説明
(2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a member of the oxazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a methanamine group attached to a substituted oxazole ring, which contributes to its biological activity. The presence of the ethoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit viral replication, particularly against HIV-1 protease. The structural modifications in this compound may enhance its inhibitory potency against this target .
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities. For instance, studies on hydrazone derivatives derived from oxazole structures indicated strong antimicrobial effects, suggesting that this compound may exhibit similar properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes involved in viral replication or bacterial metabolism. For example, structural studies have shown that related compounds effectively bind to HIV-1 protease .
- Cellular Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, potentially leading to interference with intracellular processes.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antiviral Efficacy : A study investigated a series of oxazole derivatives, including this compound, revealing enhanced antiviral activity compared to earlier compounds. The presence of the ethoxy group was crucial for improving binding affinity to the viral protease .
- Antimicrobial Testing : Another research effort focused on synthesizing various oxazole derivatives and testing them against common pathogens. The results indicated that several compounds exhibited potent antimicrobial properties, with some derivatives outperforming established antibiotics .
科学的研究の応用
Chemical Behavior
The compound exhibits typical reactions of amines and oxazoles, which are essential for synthetic organic chemistry. These reactions can be utilized for further functionalization to enhance its properties.
Pharmacological Potential
Computational methods, including Structure-Activity Relationship (SAR) analyses, have been employed to predict the pharmacological effects of (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine . The following therapeutic potentials have been identified:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Properties : Predictive models suggest possible efficacy in cancer treatment through mechanisms that warrant further investigation.
Interaction Studies
Understanding how the compound interacts with biological systems is crucial for its application. High-throughput screening methods and computational modeling are often employed to predict these interactions before experimental validation.
Pharmaceutical Development
The compound's predicted biological activities position it as a candidate for drug development, particularly in:
- Infectious Diseases : Targeting bacterial infections.
- Cancer Therapy : Potentially acting on specific cancer pathways.
Chemical Probes
It may serve as a chemical probe in biological studies to elucidate mechanisms involving specific receptors or enzymes. This role can help in understanding disease mechanisms and developing targeted therapies.
Material Science
The unique properties of This compound could be harnessed in developing novel materials or coatings with specific functionalities, such as enhanced durability or antimicrobial properties.
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAJXMGNUVLNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















